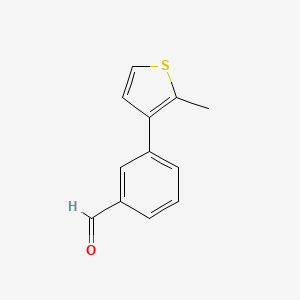

3-(2-Methylthiophen-3-yl)benzaldehyde

Beschreibung

3-(2-Methylthiophen-3-yl)benzaldehyde is a benzaldehyde derivative featuring a 2-methylthiophen-3-yl substituent at the third position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its structure combines aromatic aldehyde reactivity with the electron-rich thiophene moiety, enabling diverse chemical transformations such as condensation reactions to form hydrazones, thioureas, or Schiff bases .

Eigenschaften

Molekularformel |

C12H10OS |

|---|---|

Molekulargewicht |

202.27 g/mol |

IUPAC-Name |

3-(2-methylthiophen-3-yl)benzaldehyde |

InChI |

InChI=1S/C12H10OS/c1-9-12(5-6-14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |

InChI-Schlüssel |

QQTHRJMFXCGDKS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CS1)C2=CC=CC(=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by selective methylation .

Industrial Production Methods

Industrial production of 3-(2-Methylthiophen-3-yl)benzaldehyde may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: 3-(2-Methylthiophen-3-yl)benzoic acid

Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol

Substitution: Halogenated or nitrated derivatives of 3-(2-Methylthiophen-3-yl)benzaldehyde

Wissenschaftliche Forschungsanwendungen

3-(2-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some derivatives may inhibit specific kinases or modulate receptor activity, leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Research Tools and Characterization

- X-ray Crystallography : Used to confirm structures of derivatives like 4c and 7e, ensuring synthetic accuracy .

- Spectroscopic Methods : FTIR and ¹H-NMR (as in ) are standard for characterizing benzaldehyde derivatives .

- Software : SHELX programs refine crystal structures , while Mercury aids in visualizing packing patterns and intermolecular interactions .

Biologische Aktivität

3-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound with a unique structure that combines a benzaldehyde moiety with a methylthiophene substituent. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a comprehensive overview of the biological activity of 3-(2-Methylthiophen-3-yl)benzaldehyde, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Methylthiophen-3-yl)benzaldehyde can be represented as follows:

- Molecular Formula : C11H10OS

- Molecular Weight : 194.26 g/mol

- IUPAC Name : 3-(2-Methylthiophen-3-yl)benzaldehyde

Antimicrobial Activity

Research indicates that 3-(2-Methylthiophen-3-yl)benzaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-(2-Methylthiophen-3-yl)benzaldehyde has also been explored. In vitro studies showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 8.0 |

These findings indicate that 3-(2-Methylthiophen-3-yl)benzaldehyde may serve as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown promising results as an inhibitor of xanthine oxidase (XO), an enzyme associated with gout and oxidative stress.

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine Oxidase | 15.0 |

The inhibition of XO suggests potential therapeutic applications in managing hyperuricemia and related conditions.

The biological activities of 3-(2-Methylthiophen-3-yl)benzaldehyde are attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function. This property is particularly useful in the design of enzyme inhibitors and probes for studying enzyme mechanisms.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted benzaldehydes, including 3-(2-Methylthiophen-3-yl)benzaldehyde, against clinical isolates of bacteria. The results highlighted its superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections.

- Cancer Cell Apoptosis Induction : In a study published in Pharmaceutical Biology, researchers demonstrated that treatment with 3-(2-Methylthiophen-3-yl)benzaldehyde led to significant apoptosis in MCF-7 cells, as evidenced by increased levels of cleaved caspases and PARP. This supports its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.